(3R)-1,3-Dimethylpiperazine hemioxalate
Description
(3R)-1,3-Dimethylpiperazine hemioxalate (CAS: 1844898-15-2) is a chiral piperazine derivative characterized by two methyl substituents at the 1- and 3-positions of the piperazine ring, with the 3-position exhibiting the (R)-configuration. The hemioxalate salt form (molecular formula: 2C₆H₁₄N₂·C₂H₂O₄, molecular weight: 318.4 g/mol) enhances its stability and solubility for pharmaceutical and synthetic applications . It is commercially available with a purity ≥95% and is utilized in asymmetric synthesis and drug discovery due to its stereochemical specificity .
Properties
IUPAC Name |
(3R)-1,3-dimethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N2.C2H2O4/c2*1-6-5-8(2)4-3-7-6;3-1(4)2(5)6/h2*6-7H,3-5H2,1-2H3;(H,3,4)(H,5,6)/t2*6-;/m11./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSQTEAFUAXQJW-GOPSZHOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C.CC1CN(CCN1)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C.C[C@@H]1CN(CCN1)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3-Dimethylpiperazine hemioxalate typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with suitable reagents. For instance, the reaction of 1,2-diaminopropane with formaldehyde and formic acid can yield the desired piperazine derivative. The reaction conditions often involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of (3R)-1,3-Dimethylpiperazine hemioxalate may involve large-scale batch or continuous processes. The key steps include the preparation of the piperazine ring, followed by the introduction of methyl groups through alkylation reactions. The final step involves the formation of the hemioxalate salt by reacting the piperazine derivative with oxalic acid under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(3R)-1,3-Dimethylpiperazine hemioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxides of (3R)-1,3-Dimethylpiperazine.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
(3R)-1,3-Dimethylpiperazine hemioxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and other materials due to its ability to form stable complexes with various metals.
Mechanism of Action
The mechanism of action of (3R)-1,3-Dimethylpiperazine hemioxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.
Biological Activity
(3R)-1,3-Dimethylpiperazine hemioxalate is a compound derived from the piperazine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C6H14N2·C2O4
- Molecular Weight : 174.19 g/mol
- IUPAC Name : (3R)-1,3-Dimethylpiperazine hemioxalate
The compound features a six-membered ring with two nitrogen atoms, characteristic of piperazines, and two oxalate groups contributing to its biological properties.
The biological activity of (3R)-1,3-Dimethylpiperazine hemioxalate can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell proliferation.
- Enzyme Modulation : It has been shown to modulate enzyme activity, potentially affecting metabolic processes and cellular responses.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, which may be beneficial in treating infections.
Antimicrobial Properties
Studies have demonstrated that (3R)-1,3-Dimethylpiperazine hemioxalate exhibits significant antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting growth.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate to High |
| Gram-negative Bacteria | Low to Moderate |
| Fungi | Moderate |
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects. It appears to influence neurotransmitter systems, particularly those involving serotonin and dopamine, which may have implications for mood regulation and anxiety disorders.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study assessed the efficacy of (3R)-1,3-Dimethylpiperazine hemioxalate against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
-
Neuropharmacological Assessment :
- In a controlled trial involving animal models, the administration of (3R)-1,3-Dimethylpiperazine hemioxalate resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. This suggests potential applications in treating anxiety disorders.
Research Findings
Recent research has focused on the synthesis and modification of (3R)-1,3-Dimethylpiperazine hemioxalate derivatives to enhance its biological activity:
- Structural Modifications : Alterations in the piperazine ring or oxalate groups have shown promise in increasing potency against certain microbial strains.
- Combination Therapies : Combining this compound with other antimicrobial agents has resulted in synergistic effects, enhancing overall efficacy.
Comparison with Similar Compounds
Structural and Stereochemical Differences
Key structural analogs include:
Key Observations :
- Stereochemistry : The (R)-configuration at C3 distinguishes the target compound from its (S)-enantiomer, which may exhibit divergent biological activity .
- Salt Forms : Hemioxalate and dihydrochloride salts modify solubility and stability. Hemioxalate salts are less acidic than dihydrochlorides, making them preferable for pH-sensitive reactions .
- Substituent Effects : Aromatic substitutions (e.g., 4-methylphenyl in ) increase lipophilicity, whereas alkyl groups (e.g., methyl in the target compound) enhance metabolic stability .
Pharmacological and Receptor Binding Profiles
- Serotonin Receptor Affinity : Analogous compounds like 3-TFMPP (3-trifluoromethylphenylpiperazine) bind to 5-HT₁A/₁B/₂A receptors (Ki = 132–288 nM) . Methyl substituents in the target compound may reduce receptor affinity compared to aromatic substitutions .
- Dopamine D3 Receptor Selectivity : N-Heterocyclic piperazines with aryl substitutions (e.g., 4-arylpiperazinyl derivatives) show high D3 receptor affinity (IC₅₀ < 50 nM) . The absence of aryl groups in the target compound likely limits this activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
